2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide: Structural Differentiation via C3 vs. N1 Acetamide Substitution
The target compound bears the acetamide substituent at the pyrrolidine ring C3 position, whereas the classical nootropic piracetam (CAS 7491-74-9) and its derivatives feature acetamide substitution exclusively at the ring N1 position . This positional isomerism results in fundamentally different hydrogen-bond donor/acceptor orientation and scaffold geometry, as demonstrated in crystallographic studies of structurally related 5-oxopyrrolidin-3-yl acetamide fragments binding to bromodomain targets [1].
| Evidence Dimension | Acetamide substitution position on pyrrolidinone ring |
|---|---|
| Target Compound Data | Acetamide attached at C3 position via amide linkage; 5-oxopyrrolidine core unsubstituted at N1 |
| Comparator Or Baseline | Piracetam (CAS 7491-74-9): Acetamide attached at N1 position; 2-oxopyrrolidine core unsubstituted at C3 |
| Quantified Difference | Positional isomerism (C3 vs. N1) producing distinct topological vectors; molecular weight increased by 44.05 g/mol (186.21 vs. 142.16 g/mol) due to ethoxy group incorporation [2] |
| Conditions | Structural comparison based on IUPAC nomenclature and 2D molecular topology |
Why This Matters
The C3-substituted 5-oxopyrrolidine core provides a unique exit vector for fragment elaboration that is sterically and electronically inaccessible from N1-substituted analogs, enabling exploration of distinct chemical space in medicinal chemistry programs.
- [1] Hilton-Proctor JP, Ilyichova O, Zheng Z, Jennings IG, Johnstone RW, Shortt J, Mountford SJ, Scanlon MJ, Thompson PE. Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. Bioorg Med Chem. 2019;27(23):115157. View Source
- [2] PubChem. Piracetam. CID 4843. https://pubchem.ncbi.nlm.nih.gov/compound/Piracetam View Source
